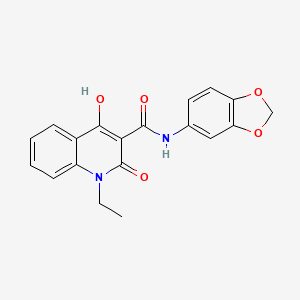
N-1,3-benzodioxol-5-yl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various starting materials. In the case of N-1,3-benzodioxol-5-yl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, although not directly synthesized in the provided papers, similar compounds have been prepared through intricate synthetic routes. For instance, derivatives of dibenzisoquinolines were prepared from aminoanthraquinonecarboxylic acids, which were then linked to cationic side chains to study their biological activity . Additionally, the synthesis of 3-hydroxyquinolin-2-ones from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides under acid-catalyzed rearrangements has been reported, providing insights into the mechanistic pathways of such transformations . These studies highlight the complexity and versatility of synthetic methods in the realm of quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the crystal structure of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide was determined to understand its conformational features . Similarly, the structural confirmation of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides was achieved using NMR spectroscopy . These studies underscore the importance of structural analysis in the development of pharmacologically active compounds.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives is influenced by their functional groups and the position of substituents on the quinoline core. The regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated using DFT methods, revealing insights into the acid/base behavior and possible reaction paths . Moreover, the formation of various cyclic compounds from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides was studied, showing the influence of substituents and reaction conditions on the reaction channels . These findings contribute to a deeper understanding of the chemical behavior of quinoline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility and crystalline structure, can significantly affect their biological activity. For instance, the analgesic activity of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide was found to vary with different crystalline forms of the compound . This highlights the importance of polymorphism in the development of pharmaceuticals. Additionally, the physicochemical characterization of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives was performed using various spectroscopic techniques, which correlated with their biological activities .
Aplicaciones Científicas De Investigación
Regioselectivity in Synthetic Chemistry
N-ethylated-4-oxoquinoline derivatives have demonstrated a wide range of pharmacological activities, including antibacterial and antiviral effects. The regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a closely related compound, has been investigated using DFT methods to understand its synthetic pathways and possible reaction mechanisms, highlighting its synthetic versatility in medicinal chemistry (Batalha et al., 2019).
Antimicrobial Applications
Research into quinazoline derivatives, such as ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, has led to the development of compounds with potent antibacterial and antifungal activities. These studies have paved the way for the synthesis of new classes of antimicrobial agents, indicating the potential of N-1,3-benzodioxol-5-yl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide in contributing to the fight against microbial resistance (Desai, Shihora, & Moradia, 2007).
Anticancer Research
The exploration of quinoline and quinazoline derivatives for their anticancer properties has been a focus of recent research. For example, novel derivatives of 1,2-dihydroquinoline-3-carboxylic acid have been synthesized and evaluated for their anticancer effects against the breast cancer MCF-7 cell line, showcasing significant activity. This highlights the role of such compounds in developing new therapeutic agents for cancer treatment (Gaber et al., 2021).
Antiviral and Analgesic Properties
Quinolinyl isoquinolines have been synthesized and assessed for their antiviral activity, especially against viruses like the Japanese encephalitis virus (JEV) and Herpes simplex virus (HSV). Such studies demonstrate the potential of N-1,3-benzodioxol-5-yl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide in the development of new antiviral agents (Pandey et al., 2000).
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) are often referred to for this information.
Direcciones Futuras
This involves understanding the potential future applications and studies that could be conducted with the compound. This could be based on its properties, uses, and the current state of research.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-2-21-13-6-4-3-5-12(13)17(22)16(19(21)24)18(23)20-11-7-8-14-15(9-11)26-10-25-14/h3-9,22H,2,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJFIFNRQGWSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B3009179.png)
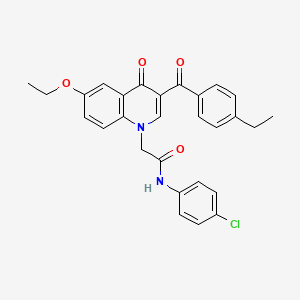
![N-{2-[(propan-2-yl)amino]ethyl}acetamide](/img/structure/B3009184.png)
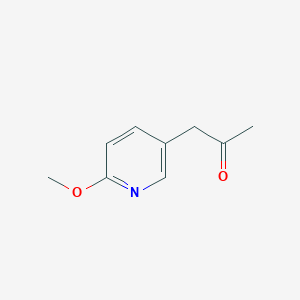
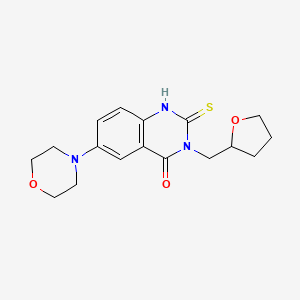
![5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B3009188.png)

![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)
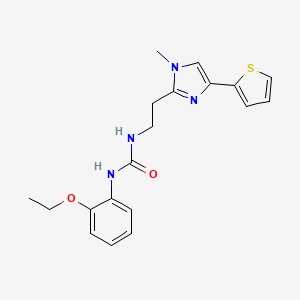
![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)
![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)
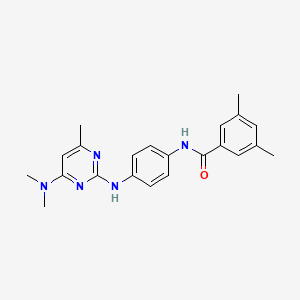
![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)